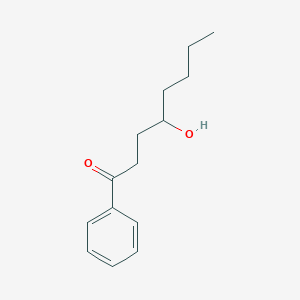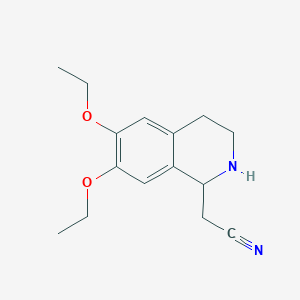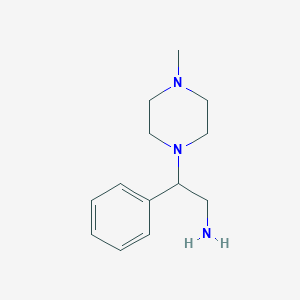
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-(4-Methylpiperazin-1-yl)pyrimidine-3-carbonitrile was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the structure of the target protein and the ligand was regularized and optimized .科学的研究の応用
Pharmaceutical Research
This compound, due to its structural similarity to piperazine, is of interest in pharmaceutical research. Piperazine derivatives are known for their wide range of therapeutic applications, including antihistamines , antiparasitic , antifungal , antibacterial , antiviral , antipsychotic , antidepressant , anti-inflammatory , anticoagulant , antitumor , and antidiabetic drugs . The methylpiperazine ring can potentially enhance the pharmacokinetic properties of drug substances.
Neurodegenerative Disease Treatment
Compounds with a piperazine moiety have been investigated for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease . The ability of the methylpiperazine group to interact with neurological receptors makes it a candidate for further study in this area.
Antibacterial Activity
Piperazine derivatives have shown promise in antibacterial activity. The synthesis and characterization of novel Mannich derivatives with piperazine moieties have been reported to exhibit good antibacterial properties . This suggests that “2-(4-Methylpiperazin-1-yl)-2-phenylethanamine” could be synthesized into compounds with similar activities.
Drug Discovery and Development
The compound’s complex molecular structure and the presence of a cyclopentane ring suggest its use in drug discovery and development. The cyclopentane ring can provide rigidity and a hydrophobic character to molecules, which is crucial in the development of new drugs.
Psychoactive Substance Research
Piperazine rings are also found in psychoactive substances used illegally for recreational purposes. Research into the effects and mechanisms of these substances can lead to a better understanding of their impact on the human body and the development of treatments for substance abuse .
Antitumor Research
The structural components of piperazine derivatives have been explored for their antitumor properties. Research into the interactions of these compounds with cancer cells can lead to the development of new anticancer drugs .
作用機序
Target of Action
Related compounds have been found to target proteins such as s100b and Carbonic anhydrase 2 . These proteins play crucial roles in various biological processes, including calcium signaling and regulation of pH and fluid balance, respectively.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy . .
Safety and Hazards
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHFHXITHQLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390199 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine | |
CAS RN |
176971-20-3 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


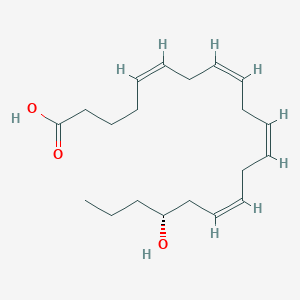




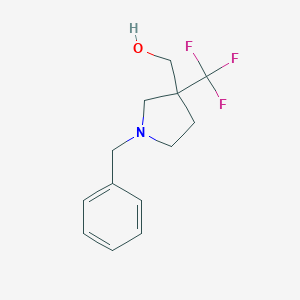

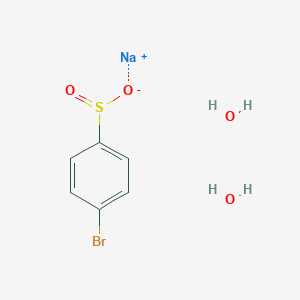

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)
